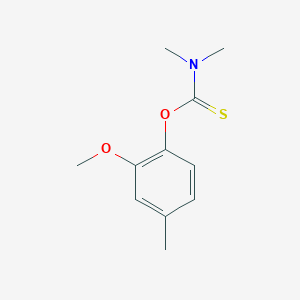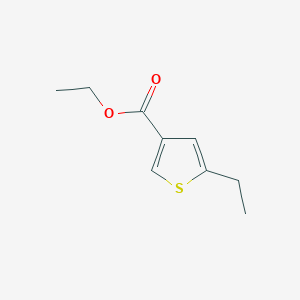
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester, also known as DMCT, is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of dimethylcarbamothioic acid, a naturally occurring compound found in plants and animals. DMCT is a useful tool for studying biochemical and physiological processes, as well as for developing new drugs and therapies.
Wirkmechanismus
The mechanism of action of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is not fully understood. It is thought to act as an antagonist of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine in the brain, which can lead to improved memory, learning, and concentration. It can also increase the activity of dopamine, which can lead to improved mood and motivation. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a low cost and can be used in a variety of experiments. However, it can also have some limitations. It has a short half-life, which means that experiments need to be conducted quickly. Additionally, it has a low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research using Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester. It could be used to further investigate the effects of acetylcholinesterase inhibition on the brain and body. Additionally, it could be used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development. It could also be used to develop new drugs and therapies, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to further investigate the anti-inflammatory and antioxidant effects of this compound, as well as to study its potential role in cancer prevention.
Synthesemethoden
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester can be synthesized from dimethylcarbamothioic acid through a two-step process. The first step involves the reaction of dimethylcarbamothioic acid with an anhydride, such as acetic anhydride, to form a mono-ester. The second step involves the reaction of the mono-ester with a phenylmethyl ester, such as 2-methoxy-4-methylphenyl ester, to form this compound.
Wissenschaftliche Forschungsanwendungen
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. It has also been used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development.
Eigenschaften
IUPAC Name |
O-(2-methoxy-4-methylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-6-9(10(7-8)13-4)14-11(15)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGXAOUELWYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=S)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)








![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)